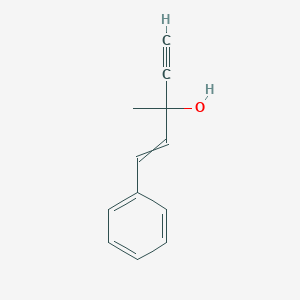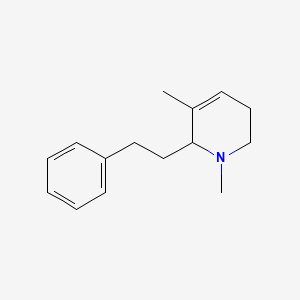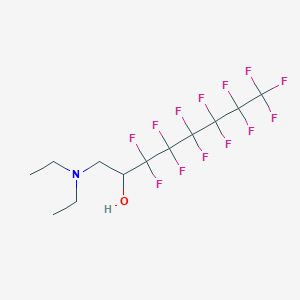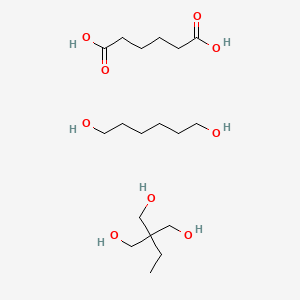
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine is a heterocyclic organic compound with the molecular formula C9H21N3.
Preparation Methods
The synthesis of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of trimethylamine with a suitable dihaloalkane, followed by cyclization to form the triazacyclononane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazacyclononane derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine can be compared with other similar compounds, such as:
1,4,7-Trimethyl-1,4,7-triazacyclononane: This compound has a similar triazacyclononane ring structure but differs in the degree of hydrogenation and substitution pattern.
1,4,7-Trimethyldiethylenetriamine: This compound features a linear triamine structure with trimethyl substitution, differing from the cyclic structure of this compound.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties .
Properties
CAS No. |
54724-89-9 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1,4,7-trimethyl-1,4,7-triazonine |
InChI |
InChI=1S/C9H15N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H,1-3H3 |
InChI Key |
ACUHANXUISGPMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C=CN(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


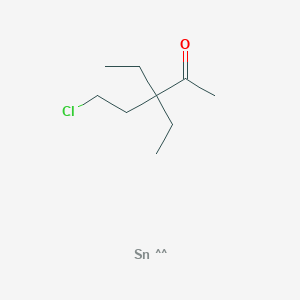
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
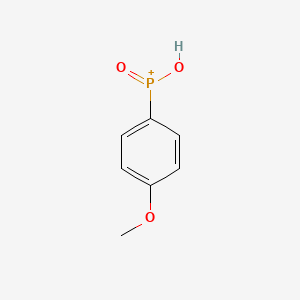

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
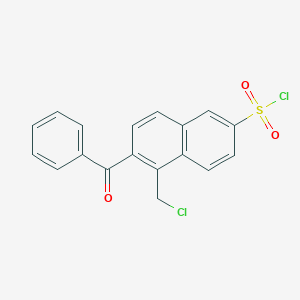
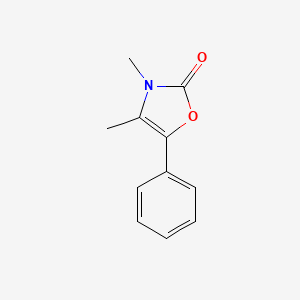

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
